![molecular formula C15H19N3O3 B13115379 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol.
Aplicaciones Científicas De Investigación
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and metabolism.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is unique due to its specific structure, which combines an indole ring with an amino acid moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H19N3O3 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(15(21)17-7-3-6-14(19)20)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,18H,3,6-8,16H2,(H,17,21)(H,19,20)/t12-/m1/s1 |
Clave InChI |
HQSSMQLUTBWGDW-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)NCCCC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


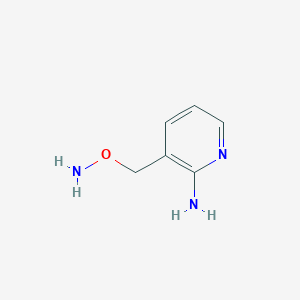

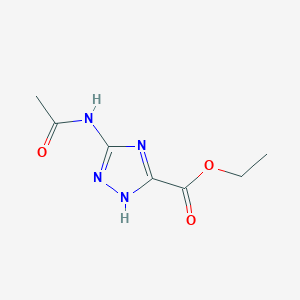


![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
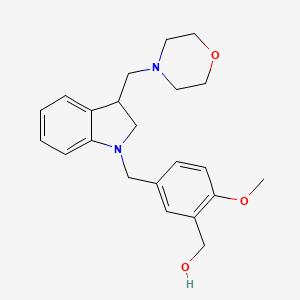
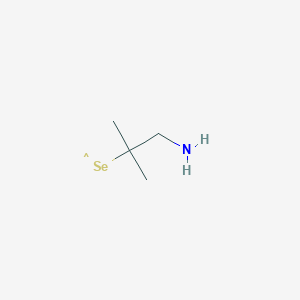

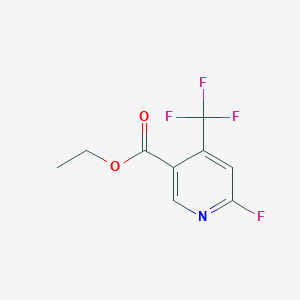

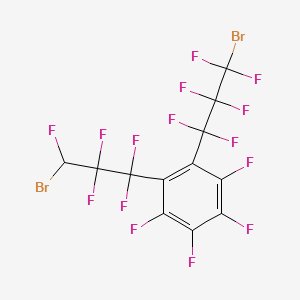
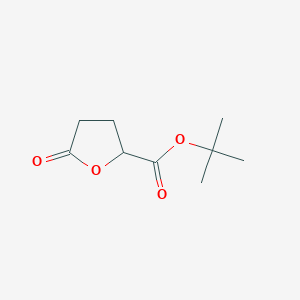
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
